molecular formula C12H17NO B1345213 4-(Diethylamino)-2-methylbenzaldehyde CAS No. 92-14-8

4-(Diethylamino)-2-methylbenzaldehyde

Cat. No.: B1345213
CAS No.: 92-14-8
M. Wt: 191.27 g/mol
InChI Key: KCZRCYBAYWJVGD-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-methylbenzaldehyde is an organic compound belonging to the class of benzaldehydes. It is characterized by the presence of a diethylamino group at the para position and a methyl group at the ortho position relative to the aldehyde group on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

4-(Diethylamino)-2-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is employed in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

“4-(Diethylamino)-2-methylbenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on “4-(Diethylamino)-2-methylbenzaldehyde” involve the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential applications in various fields .

Biochemical Analysis

Biochemical Properties

4-(Diethylamino)-2-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases and other derivatives. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, which are involved in its metabolism and detoxification. The compound also binds to proteins like albumin, facilitating its transport in the bloodstream. These interactions are primarily driven by the compound’s aldehyde group, which can form covalent bonds with amino groups in proteins and enzymes, leading to the formation of stable adducts .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and apoptosis. The compound can induce oxidative stress in cells, leading to the activation of signaling pathways that regulate cell survival and death. Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and proteins, altering their structure and function. The compound acts as an inhibitor of certain enzymes, such as aldehyde dehydrogenase, by forming covalent bonds with the enzyme’s active site. This inhibition can lead to the accumulation of toxic aldehydes in cells, contributing to cellular stress and damage. Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and heat. Over time, the degradation products can accumulate and influence cellular function, leading to long-term effects such as altered gene expression and metabolic activity. In vitro studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and apoptosis in cultured cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and modulate gene expression without causing significant toxicity. At high doses, it can lead to severe oxidative damage, apoptosis, and even necrosis in tissues. Threshold effects have been observed, where a small increase in dosage can result in a disproportionate increase in toxic effects. These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to aldehyde metabolism and detoxification. It is metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450, which convert it into less toxic compounds that can be excreted from the body. The compound also affects metabolic flux by altering the levels of key metabolites, such as NADH and NADPH, which are involved in redox reactions and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Albumin, a major plasma protein, binds to the compound and facilitates its transport in the bloodstream. The compound can also interact with cellular transporters, such as organic anion transporters, which mediate its uptake and distribution within tissues. These interactions influence the localization and accumulation of this compound in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm but can also be found in the nucleus and other organelles. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, the compound can be targeted to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and detoxification .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-2-methylbenzaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where this compound is synthesized from 4-(Diethylamino)-2-methylbenzene using N,N-dimethylformamide and phosphorus oxychloride as reagents . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired aldehyde.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 4-(Diethylamino)-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 4-(Diethylamino)-2-methylbenzoic acid.

    Reduction: 4-(Diethylamino)-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    4-(Diethylamino)benzaldehyde: Similar structure but lacks the methyl group at the ortho position.

    4-(Dimethylamino)benzaldehyde: Contains a dimethylamino group instead of a diethylamino group.

    4-(Diethylamino)-2-hydroxybenzaldehyde: Contains a hydroxyl group at the ortho position instead of a methyl group.

Uniqueness: 4-(Diethylamino)-2-methylbenzaldehyde is unique due to the presence of both the diethylamino and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-(diethylamino)-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12-7-6-11(9-14)10(3)8-12/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZRCYBAYWJVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059041
Record name Benzaldehyde, 4-(diethylamino)-2-methyl-
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-14-8
Record name 4-(Diethylamino)-2-methylbenzaldehyde
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Record name 4-(Diethylamino)-2-methylbenzaldehyde
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Record name 4-(Diethylamino)-2-methylbenzaldehyde
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Record name Benzaldehyde, 4-(diethylamino)-2-methyl-
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Record name Benzaldehyde, 4-(diethylamino)-2-methyl-
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Record name 4-(diethylamino)-o-tolualdehyde
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Record name 4-(DIETHYLAMINO)-2-METHYLBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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